![molecular formula C7H11NO B069930 1-Azabicyclo[3.2.1]octan-6-one CAS No. 162184-58-9](/img/structure/B69930.png)
1-Azabicyclo[3.2.1]octan-6-one
Descripción general
Descripción
1-Azabicyclo[3.2.1]octan-6-one, also known as tropanone, is a bicyclic organic compound with the chemical formula C8H13NO. It is a key intermediate in the synthesis of various tropane alkaloids, including cocaine, atropine, and scopolamine. Tropanone is a colorless liquid with a pungent odor and is highly reactive due to the presence of a carbonyl group.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-one is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
Tropanone has several biochemical and physiological effects, including its ability to act as a stimulant and anesthetic. It also has anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention. Tropanone has been shown to have analgesic properties and can be used as a pain reliever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropanone has several advantages for lab experiments, including its ability to act as a key intermediate in the synthesis of various tropane alkaloids. It is also highly reactive, making it useful in the development of new drugs. However, 1-Azabicyclo[3.2.1]octan-6-one is highly toxic and can be dangerous if not handled properly.
Direcciones Futuras
There are several future directions for research on 1-Azabicyclo[3.2.1]octan-6-one, including its use in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, new synthesis methods for this compound and other tropane alkaloids may be developed to improve their efficiency and safety.
Aplicaciones Científicas De Investigación
Tropanone has several scientific research applications, including its use as a precursor in the synthesis of various tropane alkaloids. It is also used in the development of new drugs for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPDOYHAZFTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329203 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162184-58-9, 45675-76-1 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

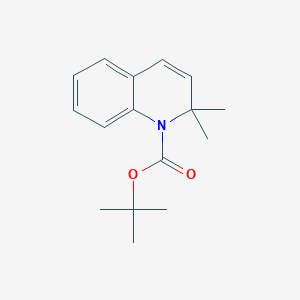
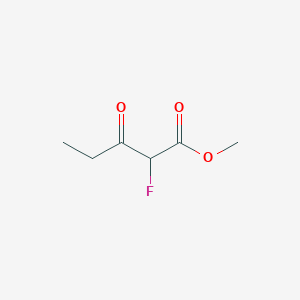
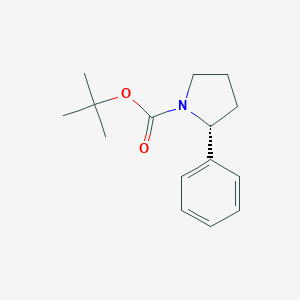

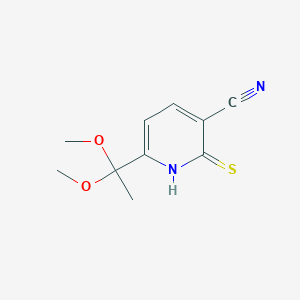
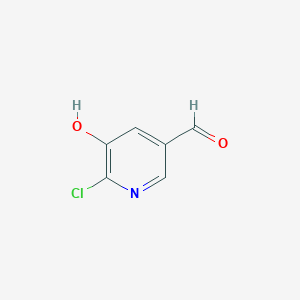
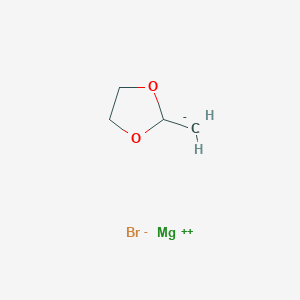
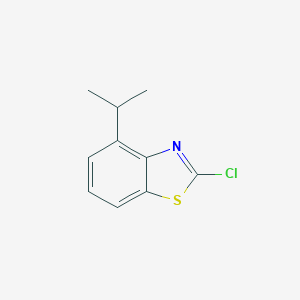
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)

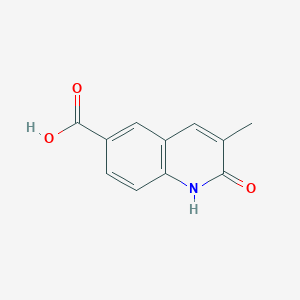
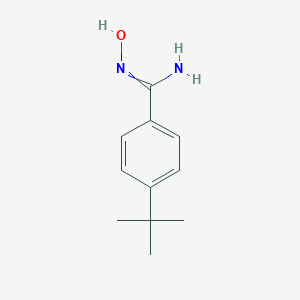
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)
